molecular formula C38H44N4O9S2 B12365050 2-((1E,3E)-5-((E)-1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

2-((1E,3E)-5-((E)-1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B12365050
M. Wt: 764.9 g/mol
InChI Key: OLRTZDDIXXDJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5-Mal: (Sulfo-Cyanine5 Maleimide) is a water-soluble, far-red fluorescent dye that belongs to the Cyanine dye family. It is characterized by its ability to react with thiol groups in proteins, forming stable conjugates. This property makes it particularly useful for labeling proteins, peptides, and other biomolecules in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Sulfo-Cy5-Mal is synthesized by introducing a maleimide group to the Cyanine dye structure. The maleimide group is reactive towards thiol groups, allowing for the formation of stable thioether bonds. The synthesis involves the following steps:

Industrial Production Methods: : Industrial production of Sulfo-Cy5-Mal involves scaling up the synthetic routes mentioned above. The process includes:

Chemical Reactions Analysis

Types of Reactions: : Sulfo-Cy5-Mal primarily undergoes substitution reactions with thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins).

    Conditions: The reaction typically occurs in aqueous buffers at neutral to slightly basic pH (pH 6.5-7.5). .

Major Products: : The major product of the reaction is a stable thioether-linked conjugate between Sulfo-Cy5-Mal and the thiol-containing biomolecule .

Mechanism of Action

Sulfo-Cy5-Mal exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. The maleimide group in Sulfo-Cy5-Mal reacts specifically with thiol groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the visualization and tracking of the labeled biomolecules in various assays and imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Sulfo-Cy5-Mal is unique due to its combination of water solubility, far-red fluorescence, and specific reactivity towards thiol groups. These properties make it particularly suitable for applications requiring minimal background fluorescence and stable conjugation to biomolecules .

Properties

Molecular Formula

C38H44N4O9S2

Molecular Weight

764.9 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C38H44N4O9S2/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51)

InChI Key

OLRTZDDIXXDJPO-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.